Fmoc-Phe(4-CN)-OH
Overview
Description
Fmoc-Phe(4-CN)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a cyano group attached to the para position of the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Fmoc-Phe(4-CN)-OH, also known as Fmoc-L-4-Cyanophenylalanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids in a peptide chain, where it acts as a building block for solid phase peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of a hydrogel, a network of polymer chains that are water-insoluble . The formation of this hydrogel is facilitated by the fluorenylmethyloxycarbonyl (Fmoc) group and the phenylalanine covalent linkage present in the compound . The flexibility of the phenylalanine side chain, pH, and buffer ions also play a crucial role in this self-assembly process .
Biochemical Pathways
The self-assembly of this compound to form a hydrogel involves multiple non-covalent interactions . These interactions collectively contribute to the formation of the hydrogel, which is crucial for its role in peptide synthesis
Result of Action
The primary result of this compound’s action is the formation of a hydrogel, which is crucial for its role in peptide synthesis . This hydrogel formation is a result of the compound’s self-assembly process, which involves multiple non-covalent interactions . The compound also contributes to the overall structure and properties of the synthesized peptide.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly process and subsequent hydrogel formation . Additionally, physical and thermal stimuli can be used to solubilize the compound above the critical concentration to induce gel formation . Therefore, careful control of these environmental factors is crucial for the effective use of this compound in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(4-CN)-OH typically involves the protection of the amino group of L-4-Cyanophenylalanine with the Fmoc group. This is achieved by reacting L-4-Cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe(4-CN)-OH can undergo various chemical reactions including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Piperidine in DMF or DCM for Fmoc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Free amino acids after Fmoc deprotection.
Scientific Research Applications
Fmoc-Phe(4-CN)-OH is widely used in scientific research due to its versatility:
Chemistry: Used in solid-phase peptide synthesis as a building block for creating peptides and proteins.
Biology: Incorporated into peptides to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential neuroprotective properties and as a component in drug design.
Industry: Utilized in the production of synthetic peptides for pharmaceuticals and biotechnology applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar structure but lacks the cyano group.
Fmoc-L-4-Fluorophenylalanine: Contains a fluorine atom instead of a cyano group.
Fmoc-L-4-Iodophenylalanine: Contains an iodine atom instead of a cyano group.
Uniqueness
Fmoc-Phe(4-CN)-OH is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to its analogs. This makes it a valuable tool in peptide synthesis and functional studies .
Properties
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426257 | |
Record name | Fmoc-Phe(4-CN)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173963-93-4 | |
Record name | Fmoc-Phe(4-CN)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-4-Cyanophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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